1-Methyl-2-isopropylhexahydropyrimidine

Descripción

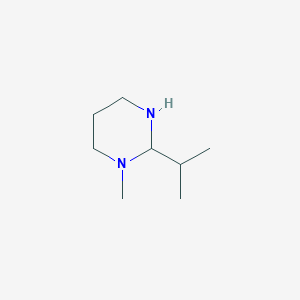

1-Methyl-2-isopropylhexahydropyrimidine is a six-membered heterocyclic compound with a pyrimidine core, where two nitrogen atoms are positioned at the 1 and 3 ring positions. The molecule is fully saturated (hexahydro-) and substituted with a methyl group at position 1 and an isopropyl group at position 2. While direct literature on this specific compound is sparse, comparisons with structurally analogous hexahydropyrimidine derivatives provide critical insights into its behavior.

Propiedades

Fórmula molecular |

C8H18N2 |

|---|---|

Peso molecular |

142.24 g/mol |

Nombre IUPAC |

1-methyl-2-propan-2-yl-1,3-diazinane |

InChI |

InChI=1S/C8H18N2/c1-7(2)8-9-5-4-6-10(8)3/h7-9H,4-6H2,1-3H3 |

Clave InChI |

FQYGZLVGCCOGSD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1NCCCN1C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Hexahydropyrimidine derivatives are widely studied for their biological and chemical utility. Below is a detailed comparison of 1-methyl-2-isopropylhexahydropyrimidine with three structurally related compounds from patented syntheses (Examples 8, 9, and 10 in ), focusing on substituents, synthetic routes, and spectroscopic properties.

Table 1: Structural and Spectroscopic Comparison

Key Observations

Substituent Effects: The absence of a nitroimino (-NO-NH-) group in this compound differentiates it from Compounds 8–10.

Synthetic Methodology :

- Compounds 8–10 are synthesized via acylation of a hexahydropyrimidine precursor using sodium hydride (NaH) and acyl chlorides in acetonitrile . A similar route may apply to this compound, substituting alkyl halides for acylation reagents.

Spectroscopic Signatures: The methyl group in Compound 8 (δ 2.32 ppm) and Compound 10 aligns with typical CH₃ protons adjacent to carbonyls. In contrast, the isopropyl group in the target compound would exhibit characteristic doublets (δ ~1.0–1.2 ppm) and septets (δ ~2.5–3.5 ppm) in ¹H NMR. IR peaks at ~1706 cm⁻¹ in Compounds 8–10 correspond to carbonyl stretching, absent in the non-acylated target compound.

Research Implications

While this compound lacks the functional complexity of its nitroimino-containing analogs, its simpler structure may offer advantages in stability and synthetic accessibility. Further studies could explore its utility as a scaffold for derivatization or as a ligand in coordination chemistry, leveraging its steric profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.